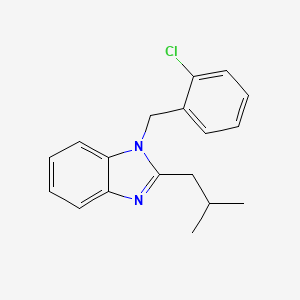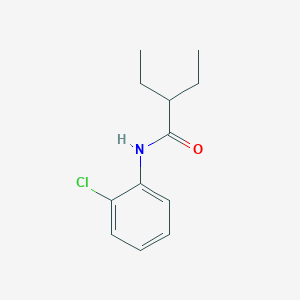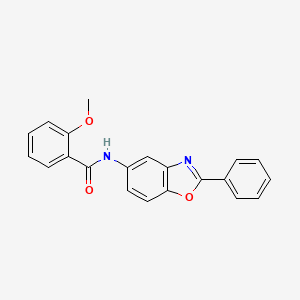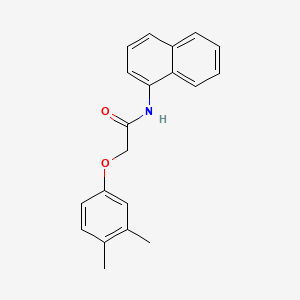![molecular formula C16H16ClNOS B5882050 N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide is a novel chemical compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science. CMMD is a thioamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for drug development and other applications.
作用机制
The mechanism of action of CMMD is not yet fully understood. However, it is believed that CMMD exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, CMMD has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, CMMD may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMD vary depending on the specific application. In medicine, CMMD has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CMMD has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In agriculture, CMMD has been found to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
实验室实验的优点和局限性
One advantage of CMMD is its relatively simple synthesis, which can be performed using standard laboratory equipment. In addition, CMMD has been found to exhibit significant biological activity, making it a promising candidate for various scientific applications. However, one limitation of CMMD is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are many potential future directions for the study of CMMD. In medicine, future research could focus on developing new cancer treatments based on CMMD. In addition, future research could focus on exploring the antimicrobial properties of CMMD and developing new antibiotics. In agriculture, future research could focus on developing new herbicides based on CMMD. Finally, in materials science, future research could focus on exploring the catalytic properties of CMMD and developing new catalysts.
合成方法
The synthesis of CMMD involves the reaction of 2-chloroacetophenone with 2-methylbenzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CMMD as the final product. The synthesis of CMMD is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
CMMD has been studied extensively for its potential applications in various scientific fields. In medicine, CMMD has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer treatments. In addition, CMMD has been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. In agriculture, CMMD has been found to exhibit significant herbicidal activity, making it a promising candidate for the development of new herbicides. Finally, in materials science, CMMD has been found to exhibit significant catalytic activity, making it a potential candidate for the development of new catalysts.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQZKOGXAICXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)

![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)
